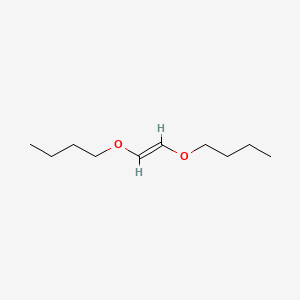
1,2-Dibutoxyethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibutoxyethylene (C₁₀H₂₂O₂) is a glycol ether derivative characterized by two butoxy (-O-C₄H₉) groups attached to an ethane backbone. It is likely used as a solvent or intermediate in industrial processes, particularly where low polarity and high boiling points are advantageous. The butoxy substituents confer increased lipophilicity compared to shorter-chain ethers, influencing its solubility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibutoxyethylene can be synthesized through the reaction of ethylene glycol with butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous feeding of ethylene glycol and butyl alcohol into a reactor equipped with a distillation column. The reaction mixture is heated, and the product is continuously distilled off to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibutoxyethylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Butyraldehyde or butyric acid.
Reduction: Butanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1,2-Dibutoxyethylene has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used as a solvent in the production of paints, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,2-Dibutoxyethylene involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. It can interact with molecular targets through hydrogen bonding and van der Waals forces, enhancing the reactivity and stability of the compounds it dissolves .
Comparison with Similar Compounds
1,2-Dimethoxyethane (DME)
Structure: Features two methoxy (-O-CH₃) groups on ethane (C₄H₁₀O₂).
Properties: Molecular weight 90.12 g/mol, boiling point ~85°C, and high water solubility due to polar methoxy groups.
Applications: Widely used as a solvent in lithium batteries and organic synthesis .
Contrast with Dibutoxyethylene: The shorter methoxy chains make DME more volatile and polar, whereas dibutoxyethylene’s longer chains enhance hydrophobicity and thermal stability.
1,2-Dichloroethane
Structure: Contains two chlorine atoms on ethane (C₂H₄Cl₂). Properties: Molecular weight 98.96 g/mol, boiling point 83.5°C, and high density (1.23 g/cm³). Applications: Key precursor in PVC production and industrial degreasing . Toxicity: Classified as a probable human carcinogen with significant neurotoxic and organotoxic effects . Contrast: Unlike dibutoxyethylene, dichloroethane’s electronegative chlorine atoms increase reactivity and toxicity.
1,2-Diphenoxyethane
Structure: Two phenoxy (-O-C₆H₅) groups on ethane (C₁₄H₁₄O₂). Properties: Molecular weight 214.26 g/mol, non-hazardous classification, and low water solubility due to aromatic groups. Applications: Primarily used in research settings as a non-polar solvent . Contrast: The aromatic rings in diphenoxyethane reduce flexibility and increase steric hindrance compared to dibutoxyethylene’s aliphatic chains.
Ethylene Glycol
Structure: A diol (HO-CH₂CH₂-OH) with hydroxyl groups (C₂H₆O₂).
Properties: Molecular weight 62.07 g/mol, boiling point 197.6°C, and hygroscopicity.
Applications: Antifreeze and polyester production .
Toxicity: Highly toxic if ingested, causing metabolic acidosis .
Contrast: Dibutoxyethylene’s ether linkages reduce hydrogen-bonding capacity, lowering water solubility compared to ethylene glycol.
Data Tables
Table 1. Key Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility |
|---|---|---|---|---|
| 1,2-Dibutoxyethylene* | C₁₀H₂₂O₂ | 174.27 (estimated) | 200–250 (inferred) | Insoluble (inferred) |
| 1,2-Dimethoxyethane | C₄H₁₀O₂ | 90.12 | 85 | Miscible |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 83.5 | 0.87 g/100 mL |
| 1,2-Diphenoxyethane | C₁₄H₁₄O₂ | 214.26 | Not reported | Negligible |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 197.6 | Miscible |
Properties
CAS No. |
73728-51-5 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
1-[(E)-2-butoxyethenoxy]butane |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-11-9-10-12-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9+ |
InChI Key |
XJSGGBRZXRTZQN-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCO/C=C/OCCCC |
Canonical SMILES |
CCCCOC=COCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















